molecular formula C22H25FN4O2 B6488860 4-(4-fluorophenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 887465-44-3

4-(4-fluorophenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No.: B6488860
CAS No.: 887465-44-3
M. Wt: 396.5 g/mol
InChI Key: GFNSLASWESSNDM-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic piperazine-carboxamide derivative characterized by a 4-fluorophenyl group attached to the piperazine ring and a 1-(4-methylphenyl)-5-oxopyrrolidin-3-yl substituent at the carboxamide nitrogen. This structural motif is common in central nervous system (CNS)-targeting compounds due to the piperazine core’s versatility in interacting with neurotransmitter receptors .

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2/c1-16-2-6-20(7-3-16)27-15-18(14-21(27)28)24-22(29)26-12-10-25(11-13-26)19-8-4-17(23)5-9-19/h2-9,18H,10-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNSLASWESSNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related piperazine-carboxamide derivatives and heterocyclic analogs.

Structural Analogues with Piperazine-Carboxamide Cores

(S)-4-(4-Fluorophenyl)-N-(5-Methyl-8-(4-Methylpiperazin-1-yl)-1,2,3,4-Tetrahydronaphthalen-2-yl)Piperazine-1-Carboxamide (Compound 43)
  • Core Structure : Piperazine-carboxamide with a tetrahydronaphthalene substituent.
  • Key Differences : Replaces the 5-oxopyrrolidin group with a tetracyclic 1,2,3,4-tetrahydronaphthalene moiety.
  • Synthesis : Yield of 74% via coupling of 1-(4-fluorophenyl)piperazine with a tetrahydronaphthalen-2-amine intermediate .
  • Purity : 95.5% HPLC, indicating high synthetic efficiency.
  • Implications: The tetracyclic system may enhance lipophilicity and blood-brain barrier penetration compared to the target compound’s pyrrolidinone group .
4-[(4-Fluorophenyl)Methyl]-N-(4-Methoxyphenyl)Piperazine-1-Carboxamide
  • Core Structure : Piperazine-carboxamide with a 4-fluorobenzyl group.
  • Key Differences : Substituents include a 4-fluorobenzyl group on piperazine and a 4-methoxyphenyl carboxamide.

Functional Analogues with Heterocyclic Modifications

NRA0045: (R)-(+)-2-Amino-4-(4-Fluorophenyl)-5-[1-[4-(4-Fluorophenyl)-4-Oxobutyl]Pyrrolidin-3-yl]Thiazole
  • Core Structure : Thiazole derivative with fluorophenyl and pyrrolidinyl groups.
  • Pharmacology: Exhibits high affinity for dopamine D4 (Ki = 0.54–2.54 nM), serotonin 5-HT2A (Ki = 1.92 nM), and alpha-1 adrenoceptors (Ki = 1.40 nM) .
  • Implications : The shared 4-fluorophenyl group suggests the target compound may also target dopamine or serotonin receptors, though potency could vary due to differences in heterocyclic scaffolds .
Benzo[b][1,4]Oxazin-3(4H)-One Derivatives (Compounds 54 and 55)
  • Core Structure: Piperazine-carboxamide linked to benzooxazinone heterocycles.
  • Key Features: Compound 54: 2-Fluoro-benzooxazinone substituent (60% yield). Compound 55: 2,2-Difluoro-benzooxazinone substituent (30% yield).
  • The lower yield of compound 55 highlights synthetic challenges with difluorination .

Crystallographic and Conformational Comparisons

N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide
  • Core Structure : Piperazine-carboxamide with a 4-chlorophenyl group.
  • Crystallography : Piperazine adopts a chair conformation, stabilized by N–H⋯O hydrogen bonds .
  • Implications : The target compound’s piperazine ring likely exhibits a similar conformation, influencing its interaction with biological targets .

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